(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one: is a chemical compound with a piperidinone core structure This compound is characterized by the presence of a hydroxyethyl group at the 6th position and a methyl group at the 1st position of the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidinone derivatives and hydroxyethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidinone ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one include:
- (6S)-6-(2-Hydroxyethyl)-1-methylpiperidine
- (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-ol
- (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-thione
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62787-51-3 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(6S)-6-(2-hydroxyethyl)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-9-7(5-6-10)3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
KEJMUJOHGMEZBU-ZETCQYMHSA-N |
Isomeric SMILES |
CN1[C@@H](CCCC1=O)CCO |
Canonical SMILES |
CN1C(CCCC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.